molecular formula C15H11BrN2OS2 B3297972 N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896353-83-6

N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B3297972
CAS No.: 896353-83-6
M. Wt: 379.3 g/mol
InChI Key: FMXJXXVGGRKYQJ-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole-derived compound featuring a bromine substituent at the 4-position of the benzo[d]thiazole ring and a methylthio group at the 2-position of the benzamide moiety. The bromine atom enhances electrophilicity and may influence binding interactions in biological systems, while the methylthio group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXJXXVGGRKYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-bromobenzoic acid, under acidic conditions.

    Introduction of Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of Benzamide Moiety: The final step involves the coupling of the methylthio-substituted benzothiazole with a suitable benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom on the benzothiazole ring can be reduced to form the corresponding hydrogenated derivative using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrogenated benzothiazole derivatives

    Substitution: Amino, thio, or alkoxy-substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylthio group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The benzothiazole core is known to interact with nucleic acids and proteins, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide with Analogues

Compound Name Substituents on Benzothiazole/Benzamide Key Functional Groups Biological/Chemical Relevance Reference
This compound 4-Br (benzothiazole); 2-SMe (benzamide) Bromine, methylthio Enhanced lipophilicity, potential kinase inhibition
N-(6-aminobenzo[d]thiazol-2-yl)benzamide 6-NH₂ (benzothiazole) Amino group Corrosion inhibition, NMR shifts at 5.18–7.65 ppm
TOZ6 (N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-2-fluorobenzamide) 4-OCH₃, 7-morpholine (benzothiazole); 2-F (benzamide) Methoxy, morpholine, fluorine PET imaging applications; 86% synthesis yield
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) 4-BrPh (thiazole); dimethylsulfamoyl Bromophenyl, sulfonamide NF-κB activation, cytokine potentiation
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br (benzamide); 2-NO₂ (aniline) Bromine, nitro Crystallographic comparison (bond angles/lengths)

NMR Spectral Shifts

  • Methylthio vs. Amino/Nitro Groups: The methylthio group in the target compound likely causes downfield shifts in ¹H NMR (e.g., ~2.5 ppm for S–CH₃) compared to amino (5.18 ppm for –NH₂ ) or nitro groups (8.29–8.32 ppm for aromatic protons adjacent to –NO₂ ).
  • Bromine Effects : The 4-bromo substituent on benzothiazole induces deshielding in ¹³C NMR, similar to brominated benzamides like 4-bromo-N-(2-nitrophenyl)benzamide, where C–Br resonances appear at ~120–130 ppm .

Corrosion Inhibition

N-(6-aminobenzo[d]thiazol-2-yl)benzamide derivatives exhibit corrosion inhibition via adsorption on metal surfaces . The target compound’s bromine and methylthio groups may enhance surface binding compared to amino-substituted analogues.

Crystallographic and Electronic Comparisons

  • Bond Lengths/Angles : The 4-bromo substituent in the target compound likely increases bond angles at the benzothiazole C2–N compared to methoxy-substituted analogues (e.g., 4MNB ).
  • Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the benzothiazole ring, contrasting with electron-donating groups like –OCH₃ (TOZ6 ) or –NH₂ .

Biological Activity

N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, a compound with the CAS number 896353-83-6, belongs to the class of benzothiazole derivatives. Its unique structure, characterized by a bromine atom on the benzothiazole ring and a methylthio group attached to the benzamide moiety, suggests potential biological activities that warrant detailed exploration.

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core : This is achieved by cyclizing 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-bromobenzoic acid, under acidic conditions.
  • Introduction of Methylthio Group : The methylthio group is introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base like potassium carbonate.
  • Formation of Benzamide Moiety : Finally, the methylthio-substituted benzothiazole is coupled with a benzoyl chloride derivative to form the complete compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and methylthio group are crucial for binding to active sites, which can lead to inhibition or modulation of enzyme activity. Additionally, the benzothiazole core has been shown to interact with nucleic acids and proteins, contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its role in cancer therapy development.
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens. This makes it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against various bacterial strains

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : A study conducted on human cancer cell lines revealed that this compound inhibited cell growth significantly at low micromolar concentrations, demonstrating its potential as a therapeutic agent against cancer.
  • Microbial Resistance : Another research focused on its antimicrobial properties indicated that it effectively inhibited the growth of resistant bacterial strains, highlighting its potential use in treating infections caused by multidrug-resistant organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

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